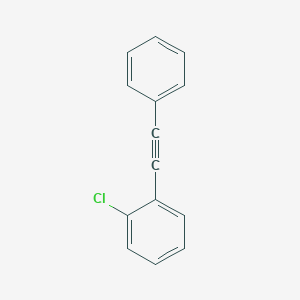

1-chloro-2-(2-phenylethynyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

10271-57-5 |

|---|---|

Molecular Formula |

C14H9Cl |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

1-chloro-2-(2-phenylethynyl)benzene |

InChI |

InChI=1S/C14H9Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H |

InChI Key |

IUGPZGPRLHJZAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |

Other CAS No. |

10271-57-5 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 2 2 Phenylethynyl Benzene

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium and iron, play a pivotal role in catalyzing the formation of the bond between the chlorobenzene (B131634) and phenylethynyl moieties. These catalysts facilitate reactions that are often highly efficient and tolerant of various functional groups.

Palladium-Catalyzed Approaches

Palladium catalysts are the most extensively used for the synthesis of 1-chloro-2-(2-phenylethynyl)benzene, with Sonogashira cross-coupling and decarboxylative alkynylation being two prominent strategies.

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing this compound, this typically involves the coupling of a dihalobenzene with phenylacetylene (B144264). A common starting material is 1-chloro-2-iodobenzene (B47295), where the greater reactivity of the carbon-iodine bond allows for selective coupling at that position, leaving the chloro group intact. wikipedia.org

The reaction is generally catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst, typically copper(I) iodide (CuI), and a base, such as an amine (e.g., triethylamine). scielo.br The reaction proceeds under mild conditions and provides good to high yields of the desired product. nih.gov The general scheme for this reaction is as follows:

Reaction Scheme:

Recent advancements have focused on developing copper-free Sonogashira protocols to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts. preprints.org These methods often employ specialized palladium-NHC (N-heterocyclic carbene) complexes as catalysts. preprints.org

Table 1: Examples of Sonogashira Coupling Conditions

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene/Water | 60 | Moderate to Good | scielo.br |

| [{Pd(µ-OH)Cl(NHC)}₂] | KOH | Not Specified | 80 | High | preprints.org |

Decarboxylative alkynylation has emerged as an alternative method that avoids the use of pre-functionalized alkynes. nih.gov This strategy involves the coupling of an aryl halide with an alkynyl carboxylic acid, which decarboxylates in situ to generate the alkynyl nucleophile. While specific examples for the direct synthesis of this compound via this method are less commonly reported in detail, the general principle offers a viable synthetic route. The reaction is typically catalyzed by a palladium or other transition metal catalyst. nih.gov

Iron-Catalyzed Synthetic Routes

Iron catalysts are gaining attention as a more economical and environmentally friendly alternative to palladium. researchgate.net While detailed protocols specifically for the synthesis of this compound using iron catalysts are not as prevalent as palladium-catalyzed methods, iron-catalyzed cross-coupling reactions are an active area of research. These reactions often require specific ligands and reaction conditions to achieve high efficiency. researchgate.net

Precursors and Starting Materials in the Synthesis of this compound

The choice of precursors is critical for the successful synthesis of the target molecule. The selection depends on the chosen synthetic methodology.

For Sonogashira cross-coupling reactions , the key precursors are:

Aryl Halide: 1-chloro-2-iodobenzene is a common choice due to the differential reactivity of the C-I and C-Cl bonds, allowing for selective coupling. wikipedia.org Other dihalobenzenes can also be used, but may lead to mixtures of products.

Alkyne: Phenylacetylene is the direct precursor for the phenylethynyl group. scielo.br

For decarboxylative alkynylation , the precursors would be:

Aryl Halide: A suitable chlorinated benzene (B151609) derivative.

Alkynyl Carboxylic Acid: Phenylpropiolic acid would serve as the source of the phenylethynyl group after decarboxylation.

Retrosynthetic analysis can help in identifying suitable starting materials. For instance, to synthesize a polysubstituted benzene like this compound, one would consider the directing effects of the substituents to plan the sequence of reactions. pressbooks.publibretexts.orglibretexts.org

Table 2: Key Precursors for Synthesis

| Synthetic Method | Aryl Precursor | Phenylethynyl Precursor |

|---|---|---|

| Sonogashira Coupling | 1-Chloro-2-iodobenzene | Phenylacetylene |

| Decarboxylative Alkynylation | Chlorinated benzene derivative | Phenylpropiolic acid |

Optimization of Reaction Conditions for Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. nih.govbeilstein-journals.orgbeilstein-journals.org Key parameters that are often adjusted include:

Catalyst: The choice of palladium or iron catalyst and its ligands can significantly impact the reaction rate and selectivity. preprints.orgresearchgate.net For instance, the use of NHC-palladium complexes can enhance catalytic activity in copper-free Sonogashira reactions. preprints.org

Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Solvents like toluene, DMF, and DMSO have been explored for similar coupling reactions. researchgate.net

Base: The choice and concentration of the base are critical, particularly in Sonogashira reactions, as it is required to deprotonate the terminal alkyne. preprints.org

Temperature: The reaction temperature affects the reaction rate. While some modern catalytic systems allow for reactions at room temperature, others may require heating to achieve a reasonable reaction time and yield. scielo.brresearchgate.net

Reaction Atmosphere: To prevent undesirable side reactions, such as the homocoupling of the alkyne, the reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon). nih.gov

Recent approaches have utilized machine learning and Bayesian optimization to more efficiently explore the vast parameter space and identify optimal reaction conditions. nih.govbeilstein-journals.org

Ligand Effects on Synthetic Efficiency

The choice of ligand coordinated to the palladium catalyst is crucial in Sonogashira couplings. The ligand stabilizes the palladium center, influences its reactivity, and can affect both the yield and the rate of the reaction. Commonly used ligands in Sonogashira reactions include phosphines, such as triphenylphosphine (B44618) (PPh₃), and N-heterocyclic carbenes (NHCs).

Bulky and electron-rich ligands are often employed to enhance the efficiency of the catalytic cycle. libretexts.org For instance, in related Sonogashira couplings, ligands can have a significant impact on the reaction's success, particularly with challenging substrates. researchgate.net However, specific studies that systematically screen a variety of ligands for the synthesis of this compound and report the corresponding yields are absent from the accessible literature. Without such dedicated research, it is not possible to construct a data table comparing the efficiency of different ligands for this specific transformation.

Solvent and Base Influence in Coupling Reactions

The solvent and base are also critical parameters in the Sonogashira reaction. The solvent must be capable of dissolving the reactants and the catalytic species, while the base is required to deprotonate the terminal alkyne, forming the copper acetylide intermediate, and to neutralize the hydrogen halide produced during the reaction.

A variety of solvents and bases have been successfully used in Sonogashira couplings. Solvents can range from amines, which can also act as the base (e.g., triethylamine (B128534), diisopropylamine), to polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. organic-chemistry.org The choice of base is also diverse, with common options including organic amines and inorganic bases like potassium carbonate or cesium carbonate. organic-chemistry.org

In some cases, the reaction can be performed in water, which is considered an environmentally benign solvent. lookchem.com The choice of base can be particularly crucial when dealing with less reactive aryl halides. lookchem.com For the synthesis of this compound, one would expect that a systematic screening of different solvent and base combinations would be necessary to identify the optimal conditions. Unfortunately, specific and comparative data from such optimization studies for this compound are not available in published research. This prevents the creation of a detailed data table illustrating the influence of different solvents and bases on the reaction yield.

While the general principles of the Sonogashira reaction provide a framework for the synthesis of this compound, the absence of specific research focused on this compound means that detailed, data-driven insights into the effects of ligands, solvents, and bases on its synthetic efficiency remain unelucidated in the public domain.

Reaction Chemistry and Transformation Pathways Involving 1 Chloro 2 2 Phenylethynyl Benzene

Cyclization and Annulation Reactions

Cyclization and annulation reactions involving 1-chloro-2-(2-phenylethynyl)benzene are pivotal in the assembly of intricate molecular architectures. These transformations leverage the reactivity of the chloro and ethynyl (B1212043) functionalities to forge new carbocyclic and heterocyclic ring systems.

Synthesis of Indeno[1,2-c]chromenes from this compound

The synthesis of indeno[1,2-c]chromenes, a class of oxygen-containing polycyclic aromatic compounds, can be achieved from this compound. This transformation typically involves a multi-step sequence that begins with the reaction of this compound with a phenol (B47542) derivative. The initial step is often a nucleophilic substitution or a coupling reaction to introduce the phenol moiety. Subsequent intramolecular cyclization, often catalyzed by a transition metal, leads to the formation of the chromene ring system. The final step involves another intramolecular cyclization to construct the indeno-fused ring, yielding the target indeno[1,2-c]chromene. The specifics of the reaction conditions, such as the choice of catalyst, solvent, and temperature, are crucial in directing the reaction towards the desired product and maximizing the yield.

Formation of Indolo[1,2-f]phenanthridines and Related Nitrogen-Containing Heterocycles

The structural framework of this compound is also a valuable starting point for the synthesis of nitrogen-containing heterocycles like indolo[1,2-f]phenanthridines. The synthetic strategy generally involves the introduction of a nitrogen-containing group, which can be accomplished through reactions such as the Buchwald-Hartwig amination or other cross-coupling methods. This is followed by a cascade of intramolecular cyclization reactions, often mediated by a palladium catalyst. These cyclizations proceed via the formation of new carbon-carbon and carbon-nitrogen bonds, ultimately leading to the assembly of the complex, fused heterocyclic system of indolo[1,2-f]phenanthridines. The reaction conditions can be tailored to favor the formation of specific isomers and to accommodate a variety of substituents on the aromatic rings.

Generation of Polysubstituted Naphthalene (B1677914) Derivatives

This compound is a key building block for generating polysubstituted naphthalene derivatives. sigmaaldrich.comlookchem.com A common approach is a [4+2] cycloaddition or benzannulation reaction where the phenylethynyl moiety of this compound acts as the dienophile. sigmaaldrich.com For instance, reacting it with a suitable diene under thermal or catalytic conditions can lead to the formation of a substituted naphthalene ring. sigmaaldrich.comlookchem.com Alternatively, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to further functionalize the molecule before a subsequent annulation step. researchgate.net This allows for the introduction of a wide range of substituents onto the naphthalene core, providing access to a diverse library of compounds. sigmaaldrich.comlookchem.comresearchgate.net One specific example involves the preparation of 1-(4-chlorophenyl)-4-methyl-2-phenylnaphthalene and 2-(4-chlorophenyl)-4-methyl-1-phenylnaphthalene. lookchem.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product(s) | Reference |

| 1-Chloro-4-(phenylethynyl)benzene | - | - | 1-(4-chlorophenyl)-4-methyl-2-phenylnaphthalene, 2-(4-chlorophenyl)-4-methyl-1-phenylnaphthalene | lookchem.com |

| Iodonaphthalene derivative | Phenylacetylene (B144264) | Pd(PPh3)2Cl2, CuI, DMF, Triethylamine (B128534) | 4-Methyl-1-phenyl-2-(phenylethynyl)-naphthalene | researchgate.net |

Synthesis of Dibenzopentalenes and Other Polycyclic Aromatic Hydrocarbons

The synthesis of dibenzopentalenes and other complex polycyclic aromatic hydrocarbons (PAHs) can be achieved through reactions involving the dimerization or cyclization of this compound derivatives. mdpi.com Transition metal catalysts, particularly platinum and palladium complexes, are often employed to facilitate these transformations. mdpi.comresearchgate.net For instance, the treatment of 1,2-bis(phenylethynyl)benzene (B11943125) with platinum(IV) chloride can yield a dibenzopentalene derivative in high yield. mdpi.comresearchgate.net Tellurium has also been shown to catalyze the cyclization of 1,2-bis(phenylethynyl)benzenes to form dibenzopentalenes. mdpi.comresearchgate.net These reactions proceed through a series of bond-forming events that construct the fused aromatic rings characteristic of these complex PAHs.

| Starting Material | Catalyst/Reagent | Product | Yield | Reference |

| 1,2-Bis(phenylethynyl)benzene | PtCl4 | Dibenzopentalene derivative | 85% | mdpi.comresearchgate.net |

| 1,2-Bis(phenylethynyl)benzene | Tellurium | Dibenzopentalene | 61% | mdpi.comresearchgate.net |

| 2-Iodophenylacetylene | Pd(PhCN)Cl2, PPh3, CuI | Dibenzopentalene | 67% | mdpi.com |

Intramolecular and Intermolecular Reactions

Beyond cyclization and annulation, this compound participates in various intramolecular and intermolecular reactions that are fundamental to its chemical utility.

Hydroamination Reactions

Hydroamination reactions of this compound involve the addition of an N-H bond of an amine across the carbon-carbon triple bond of the phenylethynyl group. This reaction can proceed via either an intramolecular or intermolecular pathway, depending on the substrate and reaction conditions. These reactions are typically catalyzed by transition metals, such as gold or copper complexes, which activate the alkyne towards nucleophilic attack by the amine. The resulting enamines or imines can be valuable intermediates for the synthesis of more complex nitrogen-containing molecules. The regioselectivity of the hydroamination, determining which carbon of the alkyne the nitrogen atom bonds to, is a critical aspect of this transformation and can often be controlled by the choice of catalyst and ligands.

C-H Activation and Arylation Processes

The presence of multiple C-H bonds on the two aromatic rings of this compound presents opportunities for C-H activation and arylation reactions, which are powerful tools for the construction of complex molecular architectures. These reactions are typically catalyzed by transition metals, such as palladium. rsc.orguwindsor.ca The general mechanism for palladium-catalyzed cross-coupling reactions involves the oxidative addition of an aryl halide to a low-valent palladium species, followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C bond. uwindsor.ca

While specific studies on the C-H activation of this compound are not extensively documented, the principles of directed C-H activation could be applied. For instance, the chlorine substituent could potentially direct metallation to the ortho C-H bond. However, the steric hindrance from the adjacent phenylethynyl group might influence the regioselectivity of such processes.

In the context of arylation, the aryl chloride moiety of the molecule can participate in cross-coupling reactions. Palladium-catalyzed couplings of aryl chlorides are well-established, though they are often more challenging than those involving aryl bromides or iodides. uwindsor.ca The use of specialized ligands is often necessary to facilitate the oxidative addition of the C-Cl bond to the palladium center. uwindsor.ca

Reactivity Towards Specific Reagents and Reaction Types

The unique combination of functional groups in this compound allows for a diverse range of potential transformations.

Reactions with Chalcogens (e.g., Sulfur)

The reaction of alkynes with chalcogens like sulfur can lead to the formation of various sulfur-containing heterocycles. For instance, the hydrothiolation of alkynes, which is the addition of a thiol across the carbon-carbon triple bond, can be catalyzed by transition metals like rhodium and palladium. davidpublisher.com Depending on the catalyst and reaction conditions, this can result in either Markovnikov or anti-Markovnikov addition products. davidpublisher.com In the case of this compound, reaction with a sulfur source could potentially lead to the formation of substituted thiophenes or other sulfur-containing aromatic systems through cyclization pathways.

Carbonylation Reactions

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O), are fundamental transformations in organic synthesis. Palladium-catalyzed carbonylation of aryl halides is a common method for the synthesis of esters, amides, and carboxylic acids. It is plausible that the C-Cl bond in this compound could undergo carbonylation in the presence of a palladium catalyst, carbon monoxide, and a suitable nucleophile (e.g., an alcohol to form an ester).

Furthermore, the alkyne moiety can also participate in carbonylation reactions. For example, 1-alkynyldiphenylstibines have been shown to react with acyl chlorides in the presence of a palladium catalyst to yield alkynyl ketones. lookchem.com This suggests that under appropriate conditions, the phenylethynyl group in the target molecule could potentially undergo similar transformations.

Cycloaddition Reactions (e.g., with Acetylenedicarboxylates)

The carbon-carbon triple bond in this compound is a prime site for cycloaddition reactions. These reactions are powerful methods for the construction of cyclic and heterocyclic systems. For example, the [2+2+2] cycloaddition of alkynes, often catalyzed by transition metals, can provide access to substituted benzene (B151609) derivatives.

Stereochemical Aspects of Transformations

The stereochemical outcomes of reactions involving this compound would be highly dependent on the specific transformation and the mechanism involved. For reactions occurring at the alkyne, such as additions, the stereochemistry of the resulting alkene (E or Z) would be of key importance. For instance, the hydrothiolation of terminal alkynes catalyzed by Wilkinson's catalyst (RhCl(PPh₃)₃) is known to proceed with syn-addition, leading to a specific stereoisomer. davidpublisher.com

In the case of transformations that might create new stereocenters, for example, through addition reactions to the alkyne or subsequent reactions of the products, the stereoselectivity (diastereoselectivity or enantioselectivity) would be a critical consideration. The use of chiral catalysts or reagents would be necessary to induce enantioselectivity in such processes. However, without specific documented examples for this compound, any discussion on stereochemical aspects remains speculative and would be based on analogies to similar reactive systems.

Catalytic Systems for Transformations of 1 Chloro 2 2 Phenylethynyl Benzene

Palladium-Based Catalysis

Palladium catalysts are widely employed in organic synthesis due to their efficiency and functional group tolerance. In the context of 1-chloro-2-(2-phenylethynyl)benzene transformations, both homogeneous and N-heterocyclic carbene (NHC)-palladium(II) complexes have demonstrated significant utility.

Homogeneous Palladium Catalysts

Homogeneous palladium catalysts have proven effective in promoting the synthesis of phenanthrene (B1679779) derivatives from precursors like this compound. beilstein-journals.orgnih.gov These reactions often proceed through a domino or cascade sequence involving C-H activation and subsequent cyclization. beilstein-journals.orgresearchgate.net For instance, a novel and efficient one-pot synthesis of phenanthrenes has been developed utilizing a palladium/norbornadiene-catalyzed domino reaction. beilstein-journals.orgnih.gov This method demonstrates high reactivity and provides good yields of the target compounds. beilstein-journals.orgresearchgate.net

The choice of palladium species and ligands can influence the reaction's efficiency. Studies have shown that Pd(OAc)₂ can be a highly effective palladium source for these transformations. beilstein-journals.org While various ligands have been tested, their electronic properties (electron-rich or electron-deficient) and steric hindrance have shown minimal impact on the reaction outcome in some cases. beilstein-journals.org

The general mechanism for these palladium-catalyzed cross-coupling reactions typically involves an oxidative addition of an aryl halide to the Pd(0) species, followed by migratory insertion and reductive elimination to afford the final product and regenerate the active catalyst. uwindsor.ca In some instances, the reaction pathway can involve a Pd(II)/Pd(IV) catalytic cycle. beilstein-journals.org

N-Heterocyclic Carbene-Palladium(II) Complexes in Cross-Coupling Reactions

N-Heterocyclic carbene (NHC)-palladium(II) complexes have emerged as powerful catalysts for a variety of cross-coupling reactions, including those involving substrates like this compound. nih.govscilit.com These complexes offer several advantages, such as high stability in air and moisture, which is attributed to the strong sigma-donating ability of the NHC ligand forming a robust bond with the palladium center. nih.govorgchemres.org This stability allows for easier handling and storage of the catalysts. scilit.com

Well-defined NHC-Pd(II) precatalysts are particularly advantageous as they allow for strict control over the palladium-to-ligand ratio, which is optimally 1:1, thus avoiding the need for excess, often expensive, ligands. scilit.com Several classes of these precatalysts have been developed, including those with bridging halogens, palladacycles, and π-allyl complexes. scilit.com

NHC-Pd(II) complexes have demonstrated high efficiency in Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira cross-coupling reactions. nih.gov For example, air-stable NHC–Pd(II) chloro-dimers, [Pd(NHC)(μ-Cl)Cl]₂, have been identified as highly reactive precatalysts for cross-coupling reactions. nih.gov These dimers can be synthesized in a one-pot procedure from NHC salts and show broad substrate scope and excellent functional group tolerance. nih.gov The use of a chloride "throw-away" ligand in these dimers facilitates a more straightforward activation step compared to allyl-containing complexes and prevents the formation of inactive off-cycle palladium species. nih.govresearchgate.net

The catalytic activity of these complexes can be tuned by modifying the steric and electronic properties of the NHC ligand. For instance, glucopyranoside-functionalized NHC-Pd(II)-PEPPSI complexes have been synthesized and used as effective catalysts for Suzuki reactions in aqueous media. sci-hub.se The bulkiness and rigidity of the substituents on the NHC ligand can influence the stereochemistry and catalytic activity of the complex. sci-hub.se

Below is an interactive table summarizing the performance of various NHC-Pd(II) complexes in different cross-coupling reactions.

| Catalyst Type | Reaction | Substrate Scope | Key Features |

| [Pd(IPr)(μ-Cl)Cl]₂ | Suzuki-Miyaura | Broad, including challenging aryl chlorides | Highly reactive, air-stable, facile one-pot synthesis |

| Glu-NHC-Pd(II)-PEPPSI | Suzuki | Aryl bromides and activated aryl chlorides | Effective in aqueous media, activity influenced by ligand bulk |

| h-BN@NHC-Pd | Suzuki | Aryl halides and aryl boronic acids | Heterogeneous, stable, recyclable |

| [Pd(NHC)(3-CF₃-An)Cl₂] | Sonogashira | Aryl ammonium (B1175870) salts | Highly active, air- and moisture-stable |

Table 1: Performance of various NHC-Pd(II) complexes in cross-coupling reactions.

Iron-Based Catalysis

Iron-based catalysts present a more sustainable and cost-effective alternative to precious metal catalysts like palladium. beilstein-journals.orgnih.gov Iron catalysts have been successfully employed in various cross-coupling reactions, including those that could be applied to this compound. beilstein-journals.orgresearchgate.net For instance, iron-catalyzed Sonogashira-type couplings of aryl halides with terminal alkynes have been developed. beilstein-journals.org

One notable system utilizes iron(III) acetylacetonate (B107027) [Fe(acac)₃] in combination with a bipyridyl ligand to catalyze the cross-coupling of aryl iodides with alkynes. beilstein-journals.org While this specific example uses an aryl iodide, the principles could be extended to aryl chlorides like this compound, potentially requiring more forcing reaction conditions. Iron-catalyzed cross-coupling reactions of alkynyl chlorides with alkyl Grignard reagents have also been reported, demonstrating the feasibility of using chloro-alkyne substrates. nih.govresearchgate.net

The development of well-defined iron(II) catalysts has further expanded the scope of these transformations. researchgate.net For example, an electron-deficient anilido-aldimine iron(II) catalyst has been shown to be effective in Suzuki-Miyaura cross-coupling reactions of alkyl halides with aryl boronic esters under mild conditions. researchgate.net The functional group tolerance of these iron-based systems is a key area of ongoing research. researchgate.netbedfordcatalysis.com

Rhodium-Based Catalysis

Rhodium catalysts are known for their ability to promote C-H activation and annulation reactions, providing access to complex heterocyclic structures. beilstein-journals.orgnih.gov These methods can be applied to substrates structurally related to this compound to construct valuable scaffolds. For example, rhodium(III)-catalyzed intramolecular oxidative annulation of O-substituted N-hydroxyacrylamides has been developed for the synthesis of indolizinones. beilstein-journals.org This process involves a sequential C(sp²)–H activation and C(sp³)–H amination. beilstein-journals.org

Another application of rhodium catalysis is the [3+2] annulation of cyclic ketimines with alkynyl chlorides. nih.gov This strategy leads to the formation of unsymmetrically substituted and highly functionalizable indenes. nih.gov The use of an alkynyl chloride as the electrophile allows for excellent regioselectivity in the annulation process. nih.gov Rhodium-catalyzed [4+2]-type annulation reactions of 1-H-indazoles with propargyl alcohols have also been reported for the synthesis of 6-alkenylindazolo[3,2-a]isoquinolines. rsc.org

Other Transition Metal Catalysts (e.g., Platinum, Tellurium)

While palladium, iron, and rhodium are the most extensively studied catalysts for the transformation of this compound and related compounds, other transition metals have also shown promise. For instance, platinum catalysts can be utilized in related transformations. Tellurium-mediated reactions have also been explored in organic synthesis, although their application to this specific substrate is less common. The exploration of a broader range of transition metal catalysts continues to be an active area of research to discover new reactivities and more efficient synthetic routes. researchgate.net

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of these catalytic transformations is crucial for optimizing reaction conditions and developing more efficient catalysts. For palladium-catalyzed reactions, the catalytic cycle often begins with the oxidative addition of the aryl chloride to a Pd(0) species, forming a Pd(II) intermediate. rsc.org This is followed by coordination of the alkyne, migratory insertion, and subsequent intramolecular cyclization. The final step is typically reductive elimination, which releases the product and regenerates the active Pd(0) catalyst. beilstein-journals.orgnih.gov In some cases, a Pd(II)/Pd(IV) cycle is proposed, where the Pd(II) intermediate undergoes further oxidation to a Pd(IV) species before reductive elimination. beilstein-journals.org

For iron-catalyzed reactions, the mechanism is often more complex and can involve radical pathways. rsc.org The active catalytic species can be challenging to identify, but it is generally believed that a low-valent iron species is involved in the key bond-forming steps. nih.gov

In rhodium-catalyzed C-H activation/annulation reactions, the proposed mechanism typically involves the coordination of a directing group to the rhodium center, followed by C-H bond cleavage to form a rhodacycle intermediate. beilstein-journals.org This intermediate then reacts with the alkyne partner through migratory insertion, leading to the annulated product after a series of steps that can include reductive elimination. beilstein-journals.org

Derivatives and Structural Diversity of 1 Chloro 2 2 Phenylethynyl Benzene Analogues

Synthesis of Substituted Arylethynylbenzenes

The synthesis of substituted arylethynylbenzenes, including derivatives of 1-chloro-2-(2-phenylethynyl)benzene, predominantly relies on cross-coupling reactions. The Sonogashira coupling is a particularly powerful and widely used method for forming the crucial carbon-carbon bond between an aryl halide and a terminal alkyne. scielo.brcmu.eduresearchgate.net This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, in the presence of a base. cmu.eduresearchgate.net

For instance, the synthesis of a substituted arylethynylbenzene would generally proceed by reacting an appropriately substituted aryl halide (such as a chloro-, bromo-, or iodobenzene (B50100) derivative) with a terminal alkyne (like phenylacetylene). The choice of catalyst, solvent, and base can be tailored to optimize the reaction yield and selectivity. scielo.brnih.gov While direct examples starting from this compound are not extensively documented, the principles of the Sonogashira reaction are broadly applicable. For example, unsymmetrical tri-ethynylated benzene (B151609) derivatives have been synthesized through sequential regiocontrolled Sonogashira cross-coupling reactions, demonstrating the method's versatility in constructing complex arylethynyl structures. scielo.br

The general scheme for a Sonogashira coupling is as follows:

Image: General scheme of the Sonogashira coupling reaction.

Factors such as the nature of the halide (with reactivity generally following the trend I > Br > Cl), the specific palladium ligand, and the reaction conditions can influence the efficiency of the coupling. researchgate.net

Influence of Substituents on Reactivity and Electronic Properties

In the context of this compound, the chloro substituent is expected to influence the electron density of the entire conjugated system. The electronic properties of related bis(phenylethynyl)benzene (BPEB) derivatives have been studied in detail. For these molecules, the introduction of substituents such as fluorine atoms, alkyl chains, and ethoxyl groups significantly affects their thermal behavior, optical anisotropy (Δn), and dielectric anisotropy (Δε). nih.govnih.gov For example, decreasing the number of fluorine atoms on a terminal benzene ring in certain BPEB analogues has been found to increase both the melting and clearing points. nih.gov

The table below summarizes the effect of different substituents on the properties of some 1,4-bis(phenylethynyl)benzene (B159325) derivatives, which can serve as a model for understanding the potential influence of substituents on this compound.

| Substituent | Effect on Melting Point | Effect on Clearing Point | Effect on Optical Anisotropy (Δn) |

| Alkyl Chains | Varies with chain length | Varies with chain length | Can be high |

| Fluorine Atoms | Generally lowers | Generally lowers | Can be high |

| Ethoxyl Groups | Can increase | Can increase | Can be high |

This table provides a generalized summary based on findings from various BPEB derivatives. nih.govnih.gov

Design and Synthesis of Fused Polycyclic Systems Incorporating Phenylethynyl Moieties

Phenylethynyl moieties are valuable building blocks in the design and synthesis of fused polycyclic aromatic hydrocarbons (PAHs) and cyclopenta-fused PAHs (CP-PAHs). nih.govrsc.orglibretexts.org These larger, conjugated systems are of interest for their unique electronic and photophysical properties. nih.govrsc.org

One strategy for creating such fused systems involves the intramolecular cyclization of appropriately designed precursors. For example, cyclopenta-fused PAHs have been synthesized from 2-aryl-substituted anilines under mild conditions using a nitrite (B80452) source to generate a reactive diazonium intermediate that undergoes intramolecular aromatic substitution. nih.govrsc.org While this specific method does not start with a phenylethynylbenzene, it highlights a pathway where an aryl group tethered to another aromatic system can lead to cyclization.

Another relevant example is the cyclization of 1,2-bis(phenylethynyl)benzene (B11943125) in the presence of dialkyl acetylenedicarboxylates to form dibenzo[a,e]pentalenes. Although this is an intermolecular reaction followed by cyclization, it demonstrates the reactivity of the ethynyl (B1212043) linkage in forming new rings.

The potential for this compound to act as a precursor for fused systems would likely involve reactions that utilize the chloro and phenylethynyl groups to form new rings. For instance, intramolecular cyclization could potentially be induced under specific reaction conditions, although such a direct pathway for this compound is not well-documented.

Bis(phenylethynyl)benzene Derivatives as Related Systems

Bis(phenylethynyl)benzene (BPEB) derivatives represent a well-studied class of compounds structurally related to this compound. nih.govnih.govdntb.gov.uabiosynth.com These molecules consist of a central benzene ring connected to two phenylethynyl groups. They have garnered significant attention for their applications in materials science, particularly as components of liquid crystals. nih.govnih.gov

The synthesis of BPEBs is typically achieved through Sonogashira coupling reactions, for example, by reacting a dihalobenzene with two equivalents of a terminal alkyne like phenylacetylene (B144264). nih.gov A variety of BPEB derivatives with different substituents on the central and terminal phenyl rings have been synthesized to tune their properties. nih.govacs.org

The electronic and photophysical properties of BPEBs are highly dependent on their substitution pattern and conformation. acs.org For instance, 1,4-bis(phenylethynyl)benzene is a fluorescent molecule that can be used to create fluorescent polymers. biosynth.com The introduction of donor and acceptor groups can further modify their optical properties. acs.org The study of these systems provides valuable insights into how the electronic structure of this compound might be influenced by its specific substitution pattern.

The table below lists some representative bis(phenylethynyl)benzene derivatives and their notable properties.

| Compound Name | Key Feature/Property |

| 1,4-Bis(phenylethynyl)benzene | Fluorescent properties, used in sensor applications. biosynth.com |

| Substituted 1,4-Bis(phenylethynyl)benzenes | Used as components in blue phase liquid crystal compositions. nih.govnih.gov |

| Donor/Acceptor-Functionalized Tetrakis(phenylethynyl)benzenes | Studied for their optical absorption and emission characteristics. acs.org |

Theoretical and Computational Chemistry Studies on 1 Chloro 2 2 Phenylethynyl Benzene

Investigation of Intramolecular Charge-Transfer Characteristics

No specific studies investigating the intramolecular charge-transfer (ICT) characteristics of 1-chloro-2-(2-phenylethynyl)benzene have been found in the scientific literature. ICT is a crucial process in many organic molecules, particularly those with electron-donating and electron-accepting moieties, and it governs many of their optical and electronic properties. The presence of the chloro- and phenylethynyl- groups suggests the potential for interesting ICT behavior, but this remains uninvestigated.

Computational Modeling of Reaction Mechanisms

There is a lack of published research on the computational modeling of reaction mechanisms involving this compound. Theoretical studies in this area would provide valuable insights into its reactivity, potential reaction pathways, transition states, and reaction kinetics. This information is crucial for its synthetic applications and for understanding its stability and degradation pathways.

Surface-Assisted Reactions and Interactions

No studies have been found that focus on the surface-assisted reactions and interactions of this compound. Research in this area would explore how the molecule behaves on different material surfaces, which is relevant for applications in catalysis, molecular electronics, and nanotechnology.

Applications in Advanced Materials Science

Integration into Organic Electronic Devices

The construction of conjugated systems is a cornerstone of organic electronics, and 1-chloro-2-(2-phenylethynyl)benzene serves as a key starting material for creating these electronically active molecules. ontosight.ai

Molecular Semiconductors

While direct application of this compound as a molecular semiconductor is not extensively documented, its derivatives are central to the field. The core structure is a precursor to larger, more complex polycyclic aromatic hydrocarbons (PAHs) and functionalized phenanthrenes, which are known to exhibit semiconductor properties. rsc.orgnih.gov The process often involves intramolecular cyclization reactions, where the chloro and phenylethynyl groups facilitate the formation of new ring systems. nih.gov These reactions create extended π-conjugated systems, a fundamental requirement for charge transport in molecular semiconductors. The ability to introduce various substituents onto the phenanthrene (B1679779) skeleton through this synthetic route allows for the fine-tuning of the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for semiconductor performance. nih.gov

Organic Light-Emitting Diodes (OLEDs)

The development of materials for OLEDs often relies on molecules with high thermal stability and specific photophysical characteristics. This compound can be used to synthesize precursors for OLED materials. ontosight.ai Although not a light-emitting material itself, its derivatives, such as substituted phenanthrenes, can be designed to have high quantum yields of fluorescence, a key parameter for efficient light emission in OLEDs. The modular nature of the synthesis starting from this compound allows for the incorporation of different functional groups to control the emission color and improve device efficiency and stability. nih.gov

Role in Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), the photosensitizer (dye) is a critical component responsible for light absorption and subsequent electron injection into a semiconductor nanoparticle layer, typically titanium dioxide (TiO2). mdpi.com While this compound itself is not used as a primary sensitizer, its structural motif is found in more complex organic dyes designed to enhance DSSC performance. For instance, triphenylamine-based starburst photosensitizers incorporating phenylethynyl bridges have been developed. rsc.org These bridges extend the π-conjugation of the dye molecule, which can lead to several benefits:

Enhanced Light Harvesting: A more extensive conjugated system typically results in a broader absorption spectrum, allowing the dye to capture a larger portion of the solar spectrum. rsc.org

Improved Electron Injection: The rigid phenylethynyl units can facilitate efficient charge separation and directional electron transfer from the excited dye to the semiconductor's conduction band. rsc.org

Recombination Suppression: The bulky nature of these structures can help to suppress the recombination of injected electrons with the oxidized dye or the redox electrolyte, a major loss mechanism in DSSCs. rsc.org

Research has shown that co-sensitization, using a mixture of dyes, can further improve performance by achieving panchromatic absorption that covers the entire visible light spectrum. rsc.orgnih.gov

Development of Liquid Crystalline Materials

The rigid, rod-like structure inherent to the diphenylacetylene (B1204595) core of this compound makes it a suitable building block for liquid crystalline materials. While the parent compound does not exhibit liquid crystalline phases, its derivatives can be synthesized to form such materials. The introduction of flexible alkyl or alkoxy chains at specific positions on the aromatic rings can induce mesophase behavior. The combination of the rigid core and flexible side chains is a classic design principle for creating calamitic (rod-shaped) liquid crystals. The specific placement and length of these chains, along with the influence of the chlorine substituent, would determine the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable.

Precursors for Carbon Nanostructures and Two-Dimensional Networks

This compound is a valuable precursor for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs), which can be considered fragments of carbon nanostructures like graphene or building blocks for two-dimensional (2D) networks. rsc.orgnih.gov The key transformation is an intramolecular cyclization reaction, often catalyzed by transition metals like platinum or gold, which converts the 2-alkynylbiphenyl structure into a phenanthrene skeleton. nih.gov

This reaction is highly modular, allowing for the synthesis of a wide variety of substituted phenanthrenes by starting with appropriately functionalized precursors. nih.gov By designing more complex starting materials based on the this compound framework, this cyclization strategy can be extended to create larger, more intricate PAHs. These well-defined PAHs are crucial for bottom-up approaches to synthesizing carbon nanotubes and graphene nanoribbons with precise atomic structures, which is essential for tailoring their electronic properties for specific applications.

| Catalyst System | Reactant Type | Product | Significance |

| PtCl2, AuCl, AuCl3, GaCl3, or InCl3 | Biphenyls with an ortho-alkyne unit | Substituted Phenanthrenes | Modular synthesis of PAHs, precursors to nanostructures. nih.gov |

| KOt-Bu/DMF | (1,1')-Biphenyl Aldehydes and Ketones | Phenanthrenes | Efficient synthesis of phenanthrene core structures. rsc.org |

This synthetic versatility makes this compound and its derivatives important tools in the ongoing development of advanced carbon-based materials.

Q & A

Q. What strategies mitigate alkyne polymerization during storage or reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.